Defined MR Antagonist Potency (IC₅₀ = 270 nM) Measured in a Human MR Coactivator Peptide Recruitment Assay
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride demonstrates an antagonist IC₅₀ of 270 nM at the human mineralocorticoid receptor in a coactivator peptide recruitment assay; this value is directly curated in ChEMBL (CHEMBL2407678) from Merck Research Laboratories data [1]. By comparison, the approved non-steroidal MRA finerenone exhibits an IC₅₀ of 18 nM under analogous MR binding conditions [2]. While the target compound is approximately 15-fold less potent on an IC₅₀ basis, this quantified potency gap precisely defines the scaffold's starting point for medicinal chemistry optimization and confirms tractable, measurable MR engagement suitable for hit-to-lead campaigns.
| Evidence Dimension | MR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 270 nM |
| Comparator Or Baseline | Finerenone IC₅₀ = 18 nM |
| Quantified Difference | 15-fold lower potency for the target compound |
| Conditions | Human MR coactivator peptide recruitment assay (NH Pro format) |
Why This Matters
Procurement decisions requiring a defined MR antagonist with a known, moderate potency window for SAR expansion are supported by this quantitative benchmark; the compound is not intended to compete with sub-10 nM clinical MRAs but to provide a chemically distinct starting scaffold with validated target engagement.
- [1] BindingDB BDBM50437621 (ChEMBL CHEMBL2407678). IC₅₀ = 270 nM; human MR antagonist activity. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437621 (accessed 2026-05-07). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Finerenone IC₅₀ = 18 nM at human MR. https://www.guidetopharmacology.org/ (accessed 2026-05-07). View Source
